molecular formula C8H4Br3N B12611186 2,3,5-tribromo-1H-indole CAS No. 918529-97-2

2,3,5-tribromo-1H-indole

Cat. No.: B12611186
CAS No.: 918529-97-2
M. Wt: 353.84 g/mol
InChI Key: KUPJVNCDFREPQN-UHFFFAOYSA-N
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Description

2,3,5-Tribromo-1H-indole is a brominated derivative of indole, a heterocyclic aromatic organic compound Indole and its derivatives are significant in various fields due to their biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-tribromo-1H-indole typically involves the bromination of indole. One common method is the electrophilic aromatic substitution reaction, where indole is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and bromine concentration, ensures consistent product quality. Additionally, the recycling of solvents and catalysts is implemented to reduce environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Tribromo-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The indole ring can be oxidized to form compounds like indole-2,3-dione.

    Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives or the parent indole compound.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).

Major Products:

    Substitution Reactions: Products include 2,3,5-trisubstituted indoles with various functional groups.

    Oxidation Reactions: Products include indole-2,3-dione and other oxidized derivatives.

    Reduction Reactions: Products include less brominated indoles or the parent indole compound.

Scientific Research Applications

2,3,5-Tribromo-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,5-tribromo-1H-indole involves its interaction with molecular targets and pathways in biological systems. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can inhibit the activity of specific enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2,3-Dibromo-1H-indole: Lacks the bromine atom at the 5-position, resulting in different reactivity and applications.

    5-Bromo-1H-indole: Contains only one bromine atom, leading to reduced reactivity compared to 2,3,5-tribromo-1H-indole.

    1H-Indole: The parent compound without any bromine atoms, exhibiting different chemical and biological properties.

Uniqueness: this compound is unique due to the presence of three bromine atoms, which significantly enhance its reactivity and potential applications. The specific positioning of the bromine atoms allows for selective reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

918529-97-2

Molecular Formula

C8H4Br3N

Molecular Weight

353.84 g/mol

IUPAC Name

2,3,5-tribromo-1H-indole

InChI

InChI=1S/C8H4Br3N/c9-4-1-2-6-5(3-4)7(10)8(11)12-6/h1-3,12H

InChI Key

KUPJVNCDFREPQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)Br)Br

Origin of Product

United States

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